3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone
CAS No.: 100257-34-9
Cat. No.: VC11714137
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100257-34-9 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | 3-methoxy-2-(methoxymethyl)-1-phenylpropan-1-one |
| Standard InChI | InChI=1S/C12H16O3/c1-14-8-11(9-15-2)12(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
| Standard InChI Key | VNHVZUOJXIEJPM-UHFFFAOYSA-N |
| SMILES | COCC(COC)C(=O)C1=CC=CC=C1 |
| Canonical SMILES | COCC(COC)C(=O)C1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
The molecular architecture of 3-methoxy-2-(methoxymethyl)-1-phenyl-1-propanone is defined by its three key substituents:
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Phenyl group: Introduces aromatic character and influences electronic interactions.
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Methoxymethyl group: Enhances solubility in polar solvents and participates in nucleophilic reactions.
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Methoxy group: Modulates electron density and stabilizes intermediates during reactions.
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₆O₃ |
| Molecular weight | 208.25 g/mol |
| IUPAC name | 3-methoxy-2-(methoxymethyl)-1-phenylpropan-1-one |
The compound’s reactivity is dominated by the ketone group at position 1, which undergoes typical carbonyl reactions such as nucleophilic additions and reductions. The methoxy and methoxymethyl groups further enable ether-specific transformations, including demethylation or alkylation under acidic or basic conditions .
Synthetic Strategies
The synthesis of 3-methoxy-2-(methoxymethyl)-1-phenyl-1-propanone likely involves multi-step routes that build the propanone backbone while introducing substituents selectively.
Friedel-Crafts Acylation
A plausible starting point is the acylation of benzene via Friedel-Crafts reaction to form 1-phenylpropan-1-one. This step establishes the aromatic ketone core, which is subsequently functionalized.
Methoxy Group Installation
The methoxy group at position 3 may be added via nucleophilic substitution or etherification. Methyl chloride, as described in synthesis protocols for 3-methoxy-1-propanol , could serve as a methylating agent under basic conditions.
Reactivity and Functionalization
The compound’s functional groups enable diverse transformations:
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Reduction: The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride.
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Oxidation: Strong oxidants may convert the ketone to a carboxylic acid, though steric hindrance from substituents could limit this pathway.
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Ether cleavage: Acidic conditions (e.g., HBr) can cleave methoxy groups to yield hydroxyl intermediates.
Industrial Synthesis Considerations
Large-scale production would require optimizing reaction conditions to maximize yield and minimize byproducts. Continuous flow reactors, as highlighted in advanced manufacturing processes , could improve efficiency in alkylation and etherification steps. Key parameters include:
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Temperature control (60–120°C for exothermic reactions).
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Solvent selection (aprotic solvents like DMF to stabilize intermediates).
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Catalyst use (e.g., phase-transfer catalysts for biphasic systems).
Challenges and Future Directions
Current limitations in the compound’s study include scarce literature on its biological activity and precise synthetic protocols. Future research should prioritize:
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Mechanistic studies: Elucidating reaction pathways for functionalization.
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Biological screening: Evaluating antimicrobial, anticancer, or antioxidant properties.
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Process optimization: Developing greener syntheses with reduced waste.
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